molecular formula C22H21NO4S B4082868 ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate

ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No. B4082868
M. Wt: 395.5 g/mol
InChI Key: FBUDTOPLYIAHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as ETPTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for a variety of applications, including drug discovery, biological research, and chemical synthesis. In

Scientific Research Applications

Ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has been studied extensively for its potential use in scientific research. This molecule has been shown to have a variety of applications, including its use as a fluorescent probe for imaging cells, its use as a potential anticancer agent, and its use in the synthesis of other compounds. ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of this disease.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate is complex and not fully understood. However, it is thought that this molecule works by inhibiting the activity of certain enzymes and proteins in the body. For example, ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has also been shown to inhibit the activity of certain cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has a variety of biochemical and physiological effects, depending on the application. For example, ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has also been shown to inhibit the activity of certain cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a fluorescent property, making it a useful tool for imaging cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate is its unique chemical structure, which makes it a promising candidate for a variety of applications. ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate is also relatively easy to synthesize, making it a useful tool for scientists who are interested in studying its properties. However, there are also limitations to the use of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate in lab experiments. For example, this molecule may have side effects that are not yet fully understood, and it may not be suitable for use in certain types of experiments.

Future Directions

There are many potential future directions for the study of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of research is the development of new anticancer drugs based on the structure of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. Another area of research is the use of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate as a tool for imaging cells, which could have important applications in the study of diseases such as cancer and Alzheimer's disease. Additionally, researchers may continue to study the biochemical and physiological effects of ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate, in order to better understand its potential applications in scientific research.

properties

IUPAC Name

ethyl 2-(2-phenoxypropanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-3-26-22(25)19-18(16-10-6-4-7-11-16)14-28-21(19)23-20(24)15(2)27-17-12-8-5-9-13-17/h4-15H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUDTOPLYIAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-phenoxypropanoylamino)-4-phenylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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